2,6-Diazaspiro[3.4]octane, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.4]octane, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaoctane ring and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-ethyl- typically involves the annulation of cyclopentane and four-membered rings. One common approach is the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic structure . Another method involves the use of hydrazine and ethanol to convert intermediate compounds into the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.4]octane, 2-ethyl- often employs scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting bacterial growth and as a potential antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . This compound’s ability to form stable complexes with various biological targets underlies its broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: Lacks the ethyl group but shares the core spirocyclic structure.
2,7-Diazaspiro[3.4]octane: Similar structure with variations in the positioning of nitrogen atoms.
2,6-Diazaspiro[3.4]octan-7-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-ethyl- stands out due to its unique combination of a spirocyclic structure and an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-ethyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
PODDZQSWPOBZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.